![molecular formula C8H16ClNO B2879397 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2418709-06-3](/img/structure/B2879397.png)

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

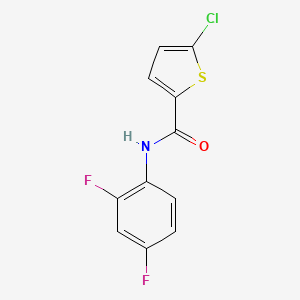

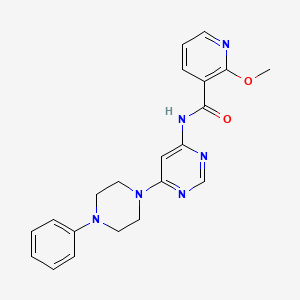

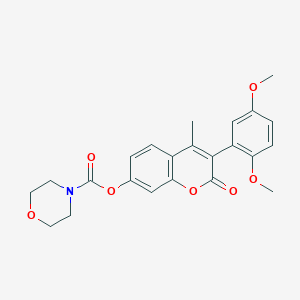

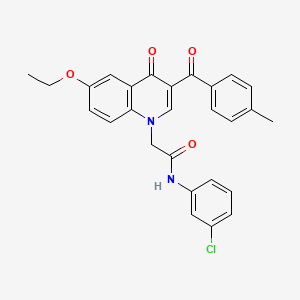

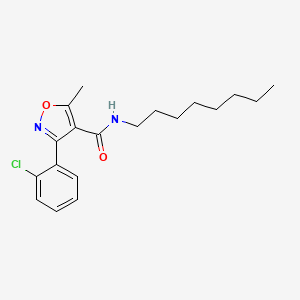

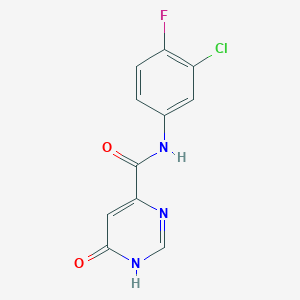

“1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2418709-06-3 . It has a molecular weight of 177.67 and its IUPAC name is 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s molecular weight is 177.67 .科学的研究の応用

Asymmetric Synthesis

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane carboxylates are synthesized through Aza-Diels-Alder reactions, demonstrating the compound's role in forming complex bicyclic amino acid derivatives with potential applications in drug synthesis and material science (Waldmann & Braun, 1991).

Reactivity and Transformation Studies

The study of 1-Aza-bicyclo[2.2.0]hexane derivatives showcases their transformation into various functionalized piperidines, illustrating the compound's utility in exploring novel reaction pathways and synthesizing new chemical entities (Grob & Krasnobajew, 1964).

Synthesis of β-Lactam Skeletons

Research demonstrates the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, from ethyl propiolate, highlighting its importance in antibiotic research and development (Chiba et al., 1985).

Study on Carbodiimide in Bioconjugation

The mechanism of amide formation in aqueous media using carbodiimide compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation techniques, crucial for drug delivery system development (Nakajima & Ikada, 1995).

Anticancer Activity of Norcantharidin Analogs

The synthesis and evaluation of norcantharidin analogs derived from the compound show significant anticancer activity, particularly against human hepatoma cell lines, underscoring its potential in developing new cancer therapies (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

作用機序

Target of Action

The primary targets of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride are currently unknown. This compound belongs to the class of 7-oxanorbornanes, many of which have interesting biological activity

Mode of Action

7-oxanorbornanes, to which this compound belongs, are known to generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a specific and selective way, leading to changes in cellular processes.

Biochemical Pathways

Given the chemodiversity of 7-oxanorbornanes, it is likely that this compound could influence multiple pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the biological activity of many 7-oxanorbornanes , it is possible that this compound could have significant effects on cellular processes.

特性

IUPAC Name |

1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSHAQYKAFDUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC(C1)(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)